molecular formula C18H20N2O4S B2624914 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941939-81-7

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2624914
CAS RN: 941939-81-7
M. Wt: 360.43
InChI Key: PNEYRTKAYHMSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPB is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. In

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is that it is soluble in organic solvents such as DMSO and ethanol, making it easy to use in laboratory experiments. Additionally, this compound has been shown to have cytotoxic effects on a variety of cancer cell lines, making it a promising candidate for use in cancer research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to use in some types of experiments.

Future Directions

There are several potential future directions for research on N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide. One area of research could be to further explore the mechanism of action of this compound, in order to better understand its effects on the body. Additionally, research could focus on developing new derivatives of this compound that have improved efficacy and fewer side effects. Finally, research could focus on the potential applications of this compound in other areas, such as the treatment of neurological disorders or infectious diseases.

Synthesis Methods

The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves the reaction of 4-methoxy-3-(2-oxopiperidin-1-yl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Scientific Research Applications

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth of tumors in animal models, suggesting that it may have potential as a cancer treatment.
In addition to its potential applications in cancer research, this compound has also been studied for its effects on the cardiovascular system. Studies have shown that this compound can reduce blood pressure and improve vascular function in animal models. This suggests that this compound may have potential applications in the treatment of hypertension and other cardiovascular diseases.

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-17-11-10-14(13-16(17)20-12-6-5-9-18(20)21)19-25(22,23)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,19H,5-6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEYRTKAYHMSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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